molecular formula C13H10N2O5 B2606076 5-(2,3-Dihydro-1,4-benzodioxin-6-ylmethylidene)-1,3-diazinane-2,4,6-trione CAS No. 330820-36-5

5-(2,3-Dihydro-1,4-benzodioxin-6-ylmethylidene)-1,3-diazinane-2,4,6-trione

Cat. No. B2606076
CAS RN: 330820-36-5
M. Wt: 274.232
InChI Key: GNLHVZXEVYCRFT-UHFFFAOYSA-N
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Description

The compound appears to contain a 1,4-benzodioxin group, which is a type of aromatic ether. It also contains a 1,3-diazinane ring, which is a type of six-membered ring with two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the aromatic 1,4-benzodioxin group and the 1,3-diazinane ring. These groups could potentially influence the compound’s reactivity and stability .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the presence of the aromatic ether and the diazinane ring could potentially influence the compound’s solubility, melting point, and boiling point .

Scientific Research Applications

Antitumor Applications

The synthesis of novel 8,9-dihydro-7H-pyrimido[4,5-b][1,4]diazepines, derived from a similar chemical structure, has shown significant antitumor properties. These compounds have been evaluated by the US National Cancer Institute for their ability to inhibit various human tumor cell lines, with some compounds presenting remarkable activity against numerous cancer cell lines with GI50 values ranging from 0.068 to 0.35 microM in vitro assays (Insuasty et al., 2008).

Antimicrobial Applications

Research on N-Alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides has shown their potential in inhibiting bacterial biofilms, specifically against Escherichia coli and Bacillus subtilis. Some synthesized molecules demonstrated suitable inhibitory action against these bacterial biofilms, along with displaying mild cytotoxicity, indicating their potential as antimicrobial agents (Abbasi et al., 2020).

Anticonvulsant Applications

The synthesis of 5,6-bis aryl 1,2,4-triazines, derived from similar chemical structures, has been explored for their anticonvulsant activity. In vivo studies have shown that some of these compounds are potent molecules when compared with reference drugs like phenytoin sodium, diazepam, and lamotrigine. These findings are based on IR, 1H NMR, 13C NMR, and mass spectroscopic data, indicating their potential as anticonvulsant agents (Mallikarjuna et al., 2007).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and its potential biological effects. Without specific information on this compound, it’s difficult to provide a detailed safety analysis .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if this compound showed promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, or testing its efficacy in clinical trials .

properties

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O5/c16-11-8(12(17)15-13(18)14-11)5-7-1-2-9-10(6-7)20-4-3-19-9/h1-2,5-6H,3-4H2,(H2,14,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNLHVZXEVYCRFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C=C3C(=O)NC(=O)NC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,3-Dihydro-1,4-benzodioxin-6-ylmethylidene)-1,3-diazinane-2,4,6-trione

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